molecular formula C19H26N2O B589317 3-O-Methyl Estrone Hydrazone CAS No. 105663-60-3

3-O-Methyl Estrone Hydrazone

Cat. No.: B589317
CAS No.: 105663-60-3
M. Wt: 298.43
InChI Key: SOXXAISJFSZAOS-FYRAELIKSA-N
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Description

3-O-Methyl Estrone Hydrazone: is a derivative of estrone, a naturally occurring estrogen. This compound is characterized by the presence of a hydrazone group attached to the 3-O-methyl estrone structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Methyl Estrone Hydrazone typically involves the reaction of 3-O-Methyl Estrone with hydrazine or its derivatives. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and industrial-scale purification techniques such as distillation or large-scale chromatography may be employed .

Chemical Reactions Analysis

Types of Reactions: 3-O-Methyl Estrone Hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-O-Methyl Estrone Hydrazone is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules. It is also studied for its potential catalytic properties in various chemical reactions .

Biology: In biological research, this compound is used to study the effects of hydrazone derivatives on cellular processes. It is also investigated for its potential as a biochemical probe to understand hormone-receptor interactions .

Medicine: The compound is explored for its potential therapeutic applications, including its role as an anti-cancer agent. Research is ongoing to determine its efficacy and safety in medical treatments .

Industry: In the industrial sector, this compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds .

Mechanism of Action

The mechanism of action of 3-O-Methyl Estrone Hydrazone involves its interaction with specific molecular targets, such as hormone receptors. The hydrazone group can form stable complexes with metal ions, which may enhance its biological activity. The compound can also modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

  • Estrone Hydrazone
  • 3-O-Methyl Estrone
  • Estrone
  • Estradiol Hydrazone

Comparison: 3-O-Methyl Estrone Hydrazone is unique due to the presence of both the 3-O-methyl group and the hydrazone moiety. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, the 3-O-methyl group can influence the compound’s solubility and reactivity, while the hydrazone group can enhance its ability to form complexes with metal ions .

Properties

IUPAC Name

(E)-[(8R,9S,13S,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c1-19-10-9-15-14-6-4-13(22-2)11-12(14)3-5-16(15)17(19)7-8-18(19)21-20/h4,6,11,15-17H,3,5,7-10,20H2,1-2H3/b21-18+/t15-,16-,17+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXXAISJFSZAOS-FYRAELIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=NN)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1\2CC[C@H]3[C@H]([C@@H]1CC/C2=N\N)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858038
Record name (17E)-17-Hydrazinylidene-3-methoxyestra-1,3,5(10)-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105663-60-3
Record name (17E)-17-Hydrazinylidene-3-methoxyestra-1,3,5(10)-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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